![molecular formula C11H12N2O2 B2653927 methyl 2-(5-amino-1H-indol-1-yl)acetate CAS No. 1094646-15-7](/img/structure/B2653927.png)
methyl 2-(5-amino-1H-indol-1-yl)acetate
Overview
Description
“Methyl 2-(5-amino-1H-indol-1-yl)acetate” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Multicomponent Reactions
Indoles, such as methyl 2-(5-amino-1H-indol-1-yl)acetate, are versatile and common nitrogen-based heterocyclic scaffolds. They are frequently used in multicomponent reactions for the synthesis of various organic compounds . These reactions have been extensively studied from 2012 to 2017 .
Synthesis of Heterocyclic Compounds
Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities . The synthesis of indole derivatives has witnessed considerable activity in the past decade .
Industrial Applications
Indole derivatives have found application in industry as antioxidants and vulcanization accelerators .
Antiproliferative Activity
Some indole derivatives have shown antiproliferative activity in certain cell lines .
Treatment of Various Disorders
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Enhancement of Proline Content in Response to Excess Cadmium
Methyl 2-(4-bromobenzenesulfonamido)acetate, a compound similar to methyl 2-(5-amino-1H-indol-1-yl)acetate, has been found to enhance the proline content of soybean in response to excess cadmium in a way similar to the plant hormone abscisic acid .
properties
IUPAC Name |
methyl 2-(5-aminoindol-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-15-11(14)7-13-5-4-8-6-9(12)2-3-10(8)13/h2-6H,7,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNXFJVIMBJDBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC2=C1C=CC(=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-amino-1H-indol-1-yl)acetate |
Synthesis routes and methods
Procedure details
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